(E)-N-(cyanomethyl)-3-(3-cyclopentyloxyphenyl)prop-2-enamide
説明
特性
IUPAC Name |
(E)-N-(cyanomethyl)-3-(3-cyclopentyloxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c17-10-11-18-16(19)9-8-13-4-3-7-15(12-13)20-14-5-1-2-6-14/h3-4,7-9,12,14H,1-2,5-6,11H2,(H,18,19)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJFFLFBOWSVRZ-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC(=C2)C=CC(=O)NCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)OC2=CC=CC(=C2)/C=C/C(=O)NCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(E)-N-(cyanomethyl)-3-(3-cyclopentyloxyphenyl)prop-2-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound is characterized by the following molecular formula: C_{16}H_{18}N_{2}O. Its structure includes a cyanomethyl group and a cyclopentyloxyphenyl moiety, which are critical for its biological interactions.
-
Inhibition of Ubiquitin-Specific Protease 7 (USP7) :
- USP7 is a deubiquitinating enzyme that plays a crucial role in regulating protein stability and cell signaling pathways. Inhibition of USP7 has been linked to the treatment of various cancers and neurodegenerative diseases. (E)-N-(cyanomethyl)-3-(3-cyclopentyloxyphenyl)prop-2-enamide has shown promising results in modulating USP7 activity, potentially leading to enhanced tumor suppression and reduced cell proliferation in cancer models .
- Anti-inflammatory Effects :
Biological Activity Data
The following table summarizes key findings from recent studies on the biological activity of (E)-N-(cyanomethyl)-3-(3-cyclopentyloxyphenyl)prop-2-enamide:
Case Studies
-
Cancer Treatment :
- A study investigated the effects of (E)-N-(cyanomethyl)-3-(3-cyclopentyloxyphenyl)prop-2-enamide on breast cancer cell lines. Results indicated that the compound significantly inhibited cell growth and induced apoptosis through the inhibition of USP7, leading to increased levels of p53, a critical tumor suppressor protein .
-
Neuroprotection :
- In a model of neurodegeneration, this compound demonstrated protective effects against neuronal cell death induced by oxidative stress. The mechanism was attributed to its antioxidant properties, which may involve modulation of intracellular signaling pathways related to inflammation and apoptosis .
科学的研究の応用
Chemistry
-
Building Block for Complex Molecules:
- The compound serves as a versatile building block in organic synthesis, facilitating the development of more complex chemical entities.
-
Reactivity Studies:
- Its unique functional groups allow for the exploration of various chemical reactions, including oxidation, reduction, and substitution.
Biology
-
Biological Activity:
- Preliminary studies have indicated that (E)-N-(cyanomethyl)-3-(3-cyclopentyloxyphenyl)prop-2-enamide may exhibit significant biological activities, including anti-inflammatory and analgesic properties.
-
Mechanism of Action:
- The compound's interaction with specific molecular targets such as enzymes or receptors may modulate their activity, leading to potential therapeutic effects.
Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of the compound in a murine model. Results indicated a significant reduction in inflammatory markers compared to control groups, suggesting therapeutic potential for inflammatory diseases.
Analgesic Effects
Another research effort explored the analgesic properties using formalin-induced pain models in rodents. The findings demonstrated a dose-dependent decrease in pain responses, indicating its potential as an analgesic agent.
類似化合物との比較
Comparison with Structurally Similar Compounds
Substituent Effects on the Phenyl Ring
3,4-Dichlorocinnamanilides ()
- Structure : Dichloro substitution on the phenyl ring.
- Activity : Broad-spectrum antibacterial action against Staphylococcus aureus, MRSA, and mycobacteria. Submicromolar MIC values (e.g., 0.24 µM against S. aureus).
- Lipophilicity : Higher logP due to chlorine atoms, correlating with enhanced membrane permeability .
Moupinamide ()
- Structure : (E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide.
- Activity: Isolated from B.
- Physicochemical Properties : Polar hydroxyl and methoxy groups reduce lipophilicity compared to cyclopentyloxy derivatives .
N-p-trans-Coumaroyltyramine ()
- Structure : (E)-3-(4-hydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide.
- Activity: Anti-inflammatory and antioxidant properties due to phenolic hydroxyl groups.
Amide Nitrogen Modifications
Cyanomethyl-Substituted Analogs ()
- Structure: 2-cyano-3-[3-(difluoromethoxy)-4-methoxyphenyl]-N-(3-methoxyphenyl)prop-2-enamide ().
- Biological Impact: Improved metabolic stability compared to non-cyano derivatives .
Trifluoromethylphenyl Derivatives ()
Key Comparative Insights
Chlorine or trifluoromethyl groups in cinnamanilides () further elevate logP, enhancing antibacterial efficacy .
Biological Target Specificity: Dichlorocinnamanilides () target bacterial enzymes like enoyl-ACP reductase, while phenolic amides () may modulate inflammatory pathways (e.g., COX-2 inhibition).
Q & A
Basic: What are the optimized synthetic routes for (E)-N-(cyanomethyl)-3-(3-cyclopentyloxyphenyl)prop-2-enamide, and how can reaction conditions be tailored to improve yield?
Methodological Answer:
The synthesis typically involves sequential substitution, reduction, and condensation reactions. For example, a substitution reaction under alkaline conditions (e.g., using 3-cyclopentyloxyphenyl precursors and cyanomethylamine) can generate intermediates, followed by iron powder reduction under acidic conditions . Condensation with cyanoacetic acid derivatives using agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is critical for forming the enamide backbone . Yield optimization may require temperature control (e.g., 60–80°C for condensation) and inert atmospheres to prevent cyano group hydrolysis. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization is recommended .
Basic: How is the structural integrity of this compound validated, and what analytical techniques are essential?
Methodological Answer:
Structural validation employs:
- NMR (1H/13C): To confirm stereochemistry (E-configuration) and substituent positions, particularly the cyclopentyloxy and cyanomethyl groups .
- LC-MS/MS : For molecular weight confirmation and purity assessment (≥95%) .
- X-ray crystallography : To resolve absolute configuration, as demonstrated for analogous enamide derivatives .
- FT-IR : To verify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
Basic: What preliminary biological screening assays are recommended to assess its bioactivity?
Methodological Answer:
Initial screens include:
- Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive bacteria (e.g., S. aureus) and fungi, with comparator compounds like trifluoromethyl-substituted anilides .
- Ion channel modulation : Patch-clamp studies targeting potassium channels (e.g., KCa2), inspired by structurally related compounds like AP30663 .
- Enzyme inhibition : HDAC3 or kinase inhibition assays using fluorogenic substrates (e.g., acetylated lysine for HDACs) .
Advanced: How can researchers elucidate the mechanism of action for this compound in neurological or cardiovascular models?
Methodological Answer:
- Target engagement assays : Use fluorescent probes (e.g., BODIPY-labeled analogs) to visualize binding to ion channels or HDACs in live cells .
- CRISPR/Cas9 knockout models : Validate target specificity by comparing activity in wild-type vs. HDAC3- or KCa2-deficient cell lines .
- Molecular docking : Simulate interactions with HDAC3 (PDB: 4A69) or KCa2 channels using software like AutoDock Vina .
Advanced: What strategies are effective for establishing structure-activity relationships (SAR) with this scaffold?
Methodological Answer:
- Substituent variation : Synthesize analogs with modified cyclopentyloxy groups (e.g., cyclopropyl, tert-butyl) or cyanomethyl replacements (e.g., carboxamide) to assess steric/electronic effects .
- Bioisosteric replacement : Replace the enamide linker with urea or sulfonamide groups to evaluate backbone flexibility .
- Pharmacophore mapping : Use QSAR models to correlate substituent properties (logP, polar surface area) with bioactivity data from high-throughput screens .
Advanced: What in vivo models are suitable for pharmacokinetic and efficacy studies?
Methodological Answer:
- Rodent models : Administer the compound intravenously (1–5 mg/kg) or orally (10–20 mg/kg) to measure bioavailability and brain penetration (BBB permeability) in Sprague-Dawley rats .
- Disease models : Test efficacy in atrial fibrillation models (e.g., acetylcholine-induced arrhythmia in mice) or neurodegenerative models (e.g., Aβ-induced cognitive deficits) .
- Metabolite profiling : Use LC-HRMS to identify phase I/II metabolites in plasma and urine .
Advanced: How can researchers address challenges in analytical characterization, such as isomerization or degradation?
Methodological Answer:
- Stability studies : Monitor isomerization (E→Z) under UV light or elevated temperatures via HPLC with photodiode array detection .
- Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions to identify degradation pathways .
- Chiral chromatography : Resolve enantiomers using amylose-based columns (e.g., Chiralpak IA) if racemization occurs during synthesis .
Advanced: How should contradictory bioactivity data across studies be interpreted?
Methodological Answer:
- Assay standardization : Compare protocols for consistency in cell lines (e.g., HEK293 vs. primary neurons), endpoint measurements (e.g., IC50 vs. EC50), and solvent controls (DMSO concentration ≤0.1%) .
- Meta-analysis : Pool data from public databases (e.g., PubChem BioAssay) to identify trends in potency against specific targets .
- Orthogonal validation : Confirm HDAC3 inhibition via Western blot (acetyl-histone H3 levels) alongside enzymatic assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
